1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Overview
Description
1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and an amino group linked to a 4-chlorophenylmethyl moiety
Scientific Research Applications
1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents to introduce the hydroxyl functionality.
Attachment of the amino group: This can be done through nucleophilic substitution reactions where an amine reacts with a suitable electrophile.
Attachment of the 4-chlorophenylmethyl group: This step involves the reaction of the amino group with 4-chlorobenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to a secondary amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation products: Cyclobutanone derivatives.
Reduction products: Cyclobutane derivatives with secondary amines.
Substitution products: Compounds with various substituents on the phenyl ring.
Mechanism of Action
The mechanism of action of 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclopentan-1-ol
- 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol
Comparison:
- Structural Differences: The primary difference lies in the ring size, with cyclobutane, cyclopentane, and cyclohexane rings.
- Chemical Properties: These differences in ring size can affect the compound’s reactivity, stability, and interaction with biological targets.
- Applications: While all these compounds may have similar applications, the specific properties of each can make one more suitable for a particular use than the others.
Properties
IUPAC Name |
1-[[(4-chlorophenyl)methylamino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-2-10(3-5-11)8-14-9-12(15)6-1-7-12/h2-5,14-15H,1,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIZTHRPPGRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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